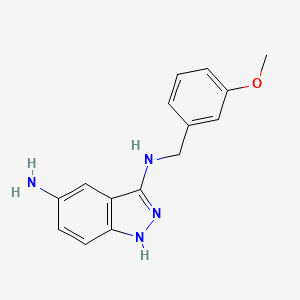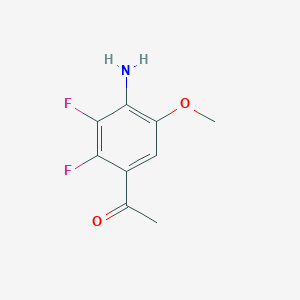
2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid is a chemical compound with the molecular formula C6HCl4NO2 and a molecular weight of 260.892 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of four chlorine atoms and a carboxylic acid group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 3-pyridinecarboxylic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2, 4, 5, and 6 positions on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyridine derivatives, while reduction reactions can produce partially dechlorinated compounds .
Scientific Research Applications
2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound’s chlorine atoms and carboxylic acid group enable it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with key biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrachloro-4-pyridinecarboxylic acid
- 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid
- 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide
- 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid methyl ester
- 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid ethyl ester
Uniqueness
2,4,5,6-Tetrachloro-3-pyridinecarboxylic acid is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of chlorine atoms and the carboxylic acid group imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
35592-22-4 |
|---|---|
Molecular Formula |
C6HCl4NO2 |
Molecular Weight |
260.9 g/mol |
IUPAC Name |
2,4,5,6-tetrachloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6HCl4NO2/c7-2-1(6(12)13)4(9)11-5(10)3(2)8/h(H,12,13) |
InChI Key |
XQBFIOZYVSZLCI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


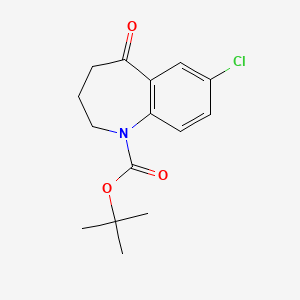
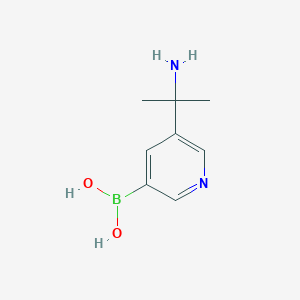
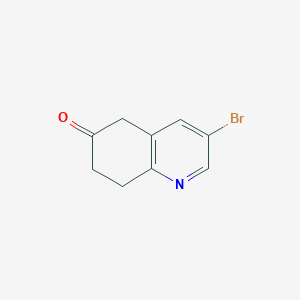
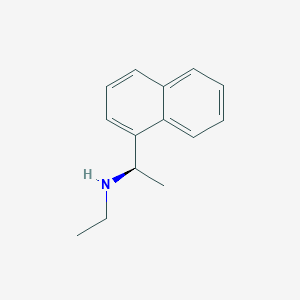

![[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11754730.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11754731.png)
![(3bR,9bS)-6-Methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B11754733.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11754747.png)

![[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B11754756.png)

